molecular formula C12H15BrO2 B1442145 Tert-butyl 4-bromo-2-methylbenzoate CAS No. 445003-37-2

Tert-butyl 4-bromo-2-methylbenzoate

Cat. No. B1442145
M. Wt: 271.15 g/mol
InChI Key: KKSOKTQAWHCIMG-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-2-methylbenzoate is a chemical compound with the molecular formula C12H15BrO2 . It is a derivative of benzoic acid and can be used as a building block for the synthesis of various biologically active compounds .


Synthesis Analysis

Tert-butyl 4-bromo-2-methylbenzoate can be synthesized from Di-tert-butyl dicarbonate and 4-Bromo-2-methylbenzoic acid .


Molecular Structure Analysis

The molecular structure of Tert-butyl 4-bromo-2-methylbenzoate is represented by the InChI code: 1S/C12H15BrO2/c1-8-7-9 (13)5-6-10 (8)11 (14)15-12 (2,3)4/h5-7H,1-4H3 .


Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl 4-bromo-2-methylbenzoate are not mentioned in the search results, it’s known that bromides are often used in substitution reactions .


Physical And Chemical Properties Analysis

Tert-butyl 4-bromo-2-methylbenzoate has a molecular weight of 271.15 . It is stored in a sealed, dry environment at room temperature . The physical form of this compound can range from a colorless to yellow liquid or semi-solid or solid .

Scientific Research Applications

Chemical Reactions and Photolysis

Tert-butyl 4-bromo-2-methylbenzoate has been studied in various chemical contexts. Notably, it has been used as an alternative to benzoquinone in Fujiwara-Moritani reactions, demonstrating its utility in room-temperature reactions between acetanilides and butyl acrylate. This system's effectiveness is further enhanced by including Cu(OAc)2 as a cocatalyst, illustrating the compound's versatility in organic synthesis (Liu & Hii, 2011). Laser Flash Photolysis (LFP) studies of tert-butyl aroylperbenzoates, including tert-butyl 4-bromo-2-methylbenzoate, have allowed for direct observation of their singlet and triplet states. This detailed photophysical characterization has been crucial in understanding the kinetics of these states and the corresponding aroylphenyl radicals, which are pertinent in photochemical applications (Shah & Neckers, 2004).

Organic Synthesis and Catalysis

The compound also plays a role in organic synthesis. It has been involved in the formation of various benzo[b]thiophenes via electroreduction, demonstrating its utility in reactions involving cleavage and intermolecular recombination of intermediates (Voss & Dannat, 2015). Moreover, it has been used in the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid, showcasing its versatility in oxidation reactions and its potential in synthesizing industrially significant compounds (Yi, 2003).

Materials Science and Engineering

In materials science, the compound's derivatives have been utilized in the synthesis of rare-earth metal compounds with unique arrangements of metal atoms and nuclearities. These compounds exhibit magnetic properties and behaviors like weak ferromagnetic or antiferromagnetic interactions, positioning tert-butyl 4-bromo-2-methylbenzoate derivatives as crucial in the development of new materials with potential applications in data storage and quantum computing (Yadav et al., 2015).

Safety And Hazards

The safety information available indicates that this compound should be handled with care to avoid ingestion and inhalation . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

While specific future directions for Tert-butyl 4-bromo-2-methylbenzoate are not mentioned in the search results, it’s known that such compounds can be used as building blocks for the synthesis of various biologically active compounds . This suggests potential applications in the development of new pharmaceuticals or other biologically active substances.

properties

IUPAC Name

tert-butyl 4-bromo-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSOKTQAWHCIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700587
Record name tert-Butyl 4-bromo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-bromo-2-methylbenzoate

CAS RN

445003-37-2
Record name tert-Butyl 4-bromo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-bromo-2-methylbenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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